molecular formula C25H16N4O6S2 B11625094 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate

4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate

Cat. No.: B11625094
M. Wt: 532.6 g/mol
InChI Key: NPVFPCMFSRJMFE-RSPUHVBCSA-N
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Description

“4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate” is a complex organic compound that features a thiazolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate” typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

    Formation of the imino and oxo groups: These functional groups can be introduced through oxidation and condensation reactions.

    Attachment of the nitrobenzenesulfonate group: This can be done via sulfonation and nitration reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and thiazolopyrimidine moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, alkyl halides, sulfonyl chlorides.

Major Products Formed

    Oxidation products: Quinones, sulfoxides.

    Reduction products: Amines, hydroxylamines.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural features.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: The compound may exhibit antimicrobial properties against certain bacterial or fungal strains.

    Anti-inflammatory Activity: Potential use in the treatment of inflammatory diseases.

Industry

    Dye and Pigment Production: The compound may be used in the synthesis of dyes and pigments due to its chromophoric groups.

    Polymer Additives: Potential use as an additive in polymer production to enhance material properties.

Mechanism of Action

The mechanism of action of “4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate: shares structural similarities with other thiazolopyrimidine derivatives and nitrobenzenesulfonates.

Uniqueness

    Structural Features: The combination of the thiazolopyrimidine core with the nitrobenzenesulfonate group is unique and may confer distinct chemical and biological properties.

    Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H16N4O6S2

Molecular Weight

532.6 g/mol

IUPAC Name

[4-[(Z)-(5-imino-7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate

InChI

InChI=1S/C25H16N4O6S2/c26-23-19(24(30)27-25-28(23)21(15-36-25)17-6-2-1-3-7-17)14-16-10-12-18(13-11-16)35-37(33,34)22-9-5-4-8-20(22)29(31)32/h1-15,26H/b19-14-,26-23?

InChI Key

NPVFPCMFSRJMFE-RSPUHVBCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC=C5[N+](=O)[O-])/C(=N)N23

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC=C5[N+](=O)[O-])C(=N)N23

Origin of Product

United States

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